1-BroMopentane--d9
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Overview
Description
1-Bromopentane-d9 is a deuterated version of 1-Bromopentane, where nine hydrogen atoms are replaced by deuterium. This compound is a bromoalkane and isomer of bromopentane. It is a colorless liquid and is used primarily in isotopic labeling experiments and research .
Preparation Methods
1-Bromopentane-d9 can be synthesized through several methods:
Free-Radical Addition: This involves the free-radical addition of hydrogen bromide to 1-pentene, leading to anti-Markovnikov addition and giving the 1-bromo derivative.
Reaction with Hydrogen Bromide: Another method involves the reaction of 1-pentanol with hydrogen bromide.
Chemical Reactions Analysis
1-Bromopentane-d9 undergoes various types of chemical reactions:
Scientific Research Applications
1-Bromopentane-d9 is used in a multitude of scientific research applications:
Medicine: It can be used in the synthesis of deuterated drugs, which have improved metabolic stability and reduced toxicity.
Industry: It is used in the production of various chemicals and intermediates.
Mechanism of Action
The mechanism of action of 1-Bromopentane-d9 involves its role as an alkylating agent. It can react with nucleophiles, leading to the substitution of the bromine atom with the nucleophile. This reaction can proceed via an S_N1 or S_N2 mechanism, depending on the reaction conditions and the nature of the nucleophile .
Comparison with Similar Compounds
1-Bromopentane-d9 can be compared with other similar compounds such as:
1-Bromopentane: The non-deuterated version, which has similar chemical properties but lacks the isotopic labeling benefits.
2-Bromopentane: An isomer with the bromine atom on the second carbon, which may have different reactivity and physical properties.
1-Chloropentane: A similar compound with a chlorine atom instead of bromine, which may have different reactivity due to the different halogen atom.
1-Bromopentane-d9 is unique due to its deuterium labeling, which makes it particularly useful in research applications where isotopic labeling is required.
Properties
Molecular Formula |
C5H11Br |
---|---|
Molecular Weight |
160.10 g/mol |
IUPAC Name |
5-bromo-1,1,1,2,2,3,3,4,4-nonadeuteriopentane |
InChI |
InChI=1S/C5H11Br/c1-2-3-4-5-6/h2-5H2,1H3/i1D3,2D2,3D2,4D2 |
InChI Key |
YZWKKMVJZFACSU-YNSOAAEFSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CBr |
Canonical SMILES |
CCCCCBr |
Origin of Product |
United States |
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